2-Iodobenzene-1,3-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

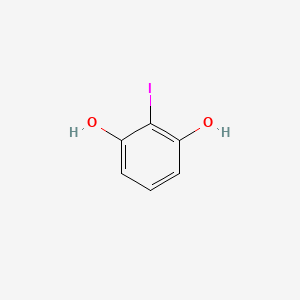

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJXHRMYHDWZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346981 | |

| Record name | 2-iodobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41046-67-7 | |

| Record name | 2-iodobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodobenzene-1,3-diol: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzene-1,3-diol, also known as 2-iodoresorcinol, is a substituted aromatic organic compound that serves as a crucial intermediate in advanced chemical synthesis. Its unique structure, featuring a benzene ring functionalized with two hydroxyl groups and an iodine atom, makes it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and significant applications, particularly in the synthesis of chiral reagents for asymmetric synthesis, a cornerstone of modern drug development.

Chemical Structure and Identification

The structural identity of this compound is well-defined by various chemical identifiers and descriptors.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 41046-67-7 |

| Molecular Formula | C₆H₅IO₂ |

| SMILES | C1=CC(=C(C(=C1)O)I)O |

| InChI | InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H |

| Synonyms | 2-iodoresorcinol, 1,3-dihydroxy-2-iodobenzene, 2-iodo-1,3-benzenediol |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Weight | 236.01 g/mol [1] |

| Appearance | White to light yellow to light red powder/crystal |

| Melting Point | 115-119 °C[2] |

| Boiling Point | 197.2 °C at 760 mmHg (Predicted)[2] |

| Density | 2.177 g/cm³ (Predicted)[2] |

| pKa | 8.00 ± 0.10 (Predicted) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate |

Spectral Data

Spectroscopic data is critical for the confirmation of the structure and purity of this compound.

| Spectroscopy Type | Data |

| ¹H NMR (DMSO-d₆) | δ 6.33 (d, 2H), 6.93 (t, 1H), 10.03 (s, 2H)[3] |

| Mass Spectrometry (EI-MS) | m/z 236 (M⁺)[3] |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is typically achieved through the regioselective iodination of resorcinol. Below is a detailed experimental protocol adapted from established methods.[3][4][5]

Synthesis of this compound

Materials:

-

Resorcinol

-

Iodine

-

Sodium Bicarbonate

-

Ethyl Acetate

-

10% aqueous Sodium Thiosulfate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Chloroform

-

Distilled Water

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve resorcinol (1.0 eq) and iodine (1.1 eq) in distilled water.

-

Cool the flask in an ice-water bath to 0 °C.

-

With vigorous stirring, slowly add sodium bicarbonate (1.1 eq) in portions over 5 minutes. Vigorous gas evolution (CO₂) will be observed.

-

Remove the ice bath and allow the mixture to warm to room temperature over 20 minutes, then continue stirring for an additional 10 minutes, at which point it should form a brown slurry.

-

Extract the product from the reaction mixture with ethyl acetate (3x volumes).

-

Combine the organic extracts and wash successively with 10% aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.

Purification:

-

Triturate the solid residue in cold chloroform (-10 °C) for 10-30 minutes.

-

Filter the solid and wash with cold chloroform (-10 °C) to obtain this compound as a cream-colored solid.

-

The filtrate can be concentrated and the trituration process repeated to recover additional product.

Experimental and Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development and Asymmetric Synthesis

While direct biological activity of this compound is not extensively documented, its primary utility lies in its role as a precursor to advanced synthetic reagents.[6][7] This is of paramount importance to drug development professionals.

-

Precursor to Chiral Hypervalent Iodine(V) Reagents: this compound is a key starting material for the synthesis of amino acid-derived chiral hypervalent iodine(V) reagents.[6][7] These reagents are highly valuable in modern asymmetric synthesis for their ability to facilitate stereoselective transformations, which is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs).[6][8]

-

Intermediate in Cross-Coupling Reactions: The iodine atom in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] These reactions are fundamental for constructing the carbon skeletons of complex organic molecules, including APIs, agrochemicals, and advanced materials.[6]

Logical Relationship in Synthetic Chemistry

The diagram below outlines the logical progression from this compound to its application in the synthesis of complex, high-value molecules.

Caption: Role of this compound in advanced organic synthesis.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its role as a precursor to chiral hypervalent iodine(V) reagents and its utility in cross-coupling reactions make it an important building block for the synthesis of complex and stereochemically defined molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and synthetic utility of this compound is essential for leveraging its potential in creating novel and advanced chemical entities.

References

- 1. This compound | C6H5IO2 | CID 616833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 41046-67-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. A survey of chiral hypervalent iodine reagents in asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Iodoresorcinol from Resorcinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodoresorcinol from resorcinol, a key reaction in the preparation of various pharmaceutical intermediates and complex molecules.[1] This document details the established experimental protocol, presents quantitative data in a structured format, and visualizes the workflow for clarity.

Introduction

The selective iodination of resorcinol is a crucial transformation in organic synthesis. Resorcinol, or 1,3-dihydroxybenzene, is an activated aromatic system, making it susceptible to electrophilic aromatic substitution.[2][3][4] The introduction of an iodine atom at the 2-position yields 2-iodoresorcinol, a versatile building block. The reaction conditions, however, must be carefully controlled to favor the formation of the desired 2-iodo isomer over other potential products such as 4-iodoresorcinol and di- or tri-iodinated species.[2][5][6] The procedure outlined below is a reliable method for the preparation of 2-iodoresorcinol.[5][7]

Reaction Mechanism

The synthesis of 2-iodoresorcinol from resorcinol proceeds via an electrophilic aromatic substitution reaction.[2][3] The hydroxyl groups of resorcinol are activating and direct the incoming electrophile to the ortho and para positions. The carbon at the 2-position is particularly electron-rich due to the combined activating effect of both hydroxyl groups.[2] In this reaction, molecular iodine (I₂) acts as the electrophile.[2][3] The presence of a mild base, such as sodium bicarbonate, is crucial for neutralizing the hydrogen iodide (HI) formed during the reaction, which can prevent side reactions and product isomerization.[3]

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of 2-iodoresorcinol.[5][7]

Materials:

-

Resorcinol

-

Iodine

-

Sodium bicarbonate

-

Distilled water

-

Ethyl acetate

-

10% aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Chloroform

Equipment:

-

250 mL one-necked, round-bottomed flask

-

Large, elliptical stir bar

-

Ice-water bath

-

Spatula

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: A 250-mL, one-necked, round-bottomed flask is equipped with a large, elliptical stir bar and left open to the atmosphere. The flask is charged with distilled water (46 mL), resorcinol (7.27 g, 66.0 mmol), and iodine (17.92 g, 70.6 mmol).[5][7] The flask is then placed in an ice-water bath.[5][7]

-

Addition of Base: With vigorous stirring, sodium bicarbonate (6.16 g, 73.3 mmol) is slowly added in portions via a spatula over 5 minutes at 0 °C.[5][7] Vigorous evolution of carbon dioxide gas will be observed during this addition.[5][7]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) on silica gel plates, eluting with a 3:2 hexanes/ethyl acetate mixture.[5] The Rf value for 2-iodoresorcinol is approximately 0.48.[5]

-

Work-up: Upon completion of the reaction, the mixture is transferred to a separatory funnel. The products are extracted with ethyl acetate (3 x 50 mL).[5][7] The combined organic extracts are washed successively with 10% aqueous sodium thiosulfate solution and brine.[5][7] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5][7]

-

Purification: The resulting solid residue is triturated with chloroform (20 mL) for 10 minutes at -10 °C (ice/ethanol bath).[5][7] The solid is collected by filtration and washed with cold (-10 °C) chloroform (20 mL) to yield 2-iodoresorcinol as a cream-colored solid.[5][7] A second crop can be obtained by concentrating the filtrate and repeating the trituration process.[5][7]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of 2-iodoresorcinol.

| Parameter | Value | Reference |

| Reactants | ||

| Resorcinol | 7.27 g (66.0 mmol) | [5][7] |

| Iodine | 17.92 g (70.6 mmol) | [5][7] |

| Sodium Bicarbonate | 6.16 g (73.3 mmol) | [5][7] |

| Reaction Conditions | ||

| Solvent | Distilled Water (46 mL) | [5][7] |

| Temperature | 0 °C | [5][7] |

| Product Yield | ||

| First Crop | 9.12 g (58%) | [5][7] |

| Second Crop | 1.18 g (8%) | [5][7] |

| Combined Yield | up to 75% | [5][7] |

| TLC Data (3:2 hexanes/ethyl acetate) | ||

| 2-Iodoresorcinol Rf | 0.48 | [5] |

| Resorcinol Rf | 0.28 | [5] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 2-iodoresorcinol.

Caption: Workflow for the synthesis of 2-iodoresorcinol.

Safety Considerations

-

Iodine is toxic and corrosive and should be handled in a well-ventilated fume hood.[5]

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

The addition of sodium bicarbonate results in the evolution of CO₂ gas, which can cause frothing. The addition should be performed slowly and with vigorous stirring to control the gas evolution.[5]

Conclusion

This guide provides a detailed and reproducible method for the synthesis of 2-iodoresorcinol from resorcinol. By carefully following the outlined experimental protocol and safety precautions, researchers can reliably produce this valuable synthetic intermediate. The provided quantitative data and workflow visualization serve to enhance the understanding and execution of this chemical transformation. The formation of side products is a key consideration, and the described purification method is effective in isolating the desired 2-iodoresorcinol.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Iodination - Common Conditions [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. orgsyn.org [orgsyn.org]

2-Iodobenzene-1,3-diol CAS number and safety data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 2-Iodobenzene-1,3-diol, including its Chemical Abstracts Service (CAS) number, safety data, and physical properties. The information is intended for use by professionals in research and development.

Chemical Identification and Properties

This compound, also known as 2-iodoresorcinol, is an organic intermediate.[1] Its key identification and physical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 41046-67-7 | [2][3][4] |

| Molecular Formula | C₆H₅IO₂ | [2][3] |

| Molecular Weight | 236.01 g/mol | [2][3] |

| Synonyms | 2-iodoresorcinol, 1,3-benzenediol, 2-iodo-, 1,3-dihydroxy-2-iodobenzene | [2][5] |

| Physical Property | Value | Reference |

| Melting Point | 115-119 °C | [2][5] |

| Boiling Point | 197.2 °C at 760 mmHg | [2] |

| Density | 2.177 g/cm³ | [2] |

| Appearance | White to pink solid | [1][5] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [5] |

| Storage Temperature | 2-8°C, protect from light, stored under nitrogen | [5] |

Safety and Hazard Information

This compound is classified as a hazardous substance.[3] Adherence to safety protocols is essential when handling this chemical.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral | Irritant | Warning | H302: Harmful if swallowed |

| Acute toxicity, dermal | Irritant | Warning | H312: Harmful in contact with skin |

| Skin corrosion/irritation | Irritant | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Irritant | Warning | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | Irritant | Warning | H332: Harmful if inhaled |

Source: PubChem.[3]

Precautionary Statements

The following precautionary statements from the Globally Harmonized System (GHS) should be observed:[5]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Experimental Protocols

Synthesis of this compound

Method 1: [1]

-

Dissolve resorcinol (33.0 g, 300 mmol) and iodine (81.5 g, 321 mmol) in water (225 mL).

-

Add sodium bicarbonate (27.9 g, 333 mmol) to the solution.

-

Cool the solution to 0°C and stir.

-

Allow the solution to gradually warm to room temperature over 1 hour.

-

Extract the product with ethyl ether.

-

Combine the organic layers, dry with sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

-

Grind the solid in chloroform (100 mL) cooled to -10°C.

-

After 30 minutes, filter the precipitate and wash with cold chloroform to obtain this compound.

Method 2: [1]

-

To a solution of resorcinol (1.1 g, 0.01 mol) in hydrochloric acid (25 mL, 0.01 mol), add a solution of KIO₃ (0.33 eq) and KI (0.67 eq) in water (50 mL) while stirring.

-

Continue stirring for an additional 2 hours.

-

Extract the mixture with ethyl acetate.

-

Dry and concentrate the organic layer to obtain an oily residue.

-

Crystallize the residue in a chloroform/petroleum ether mixture and let it stand overnight at 4℃ for complete crystallization.

Safe Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

Solubility of 2-Iodobenzene-1,3-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Iodobenzene-1,3-diol (also known as 2-iodoresorcinol) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, standardized experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in chemical research and drug development, influencing reaction kinetics, purification strategies, and formulation efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like this compound, its solubility is governed by its crystal lattice energy and the solvation energy of its molecules in the chosen solvent.

Qualitative Solubility of this compound

| Solvent Name | Solvent Type | Reported Solubility of this compound | Reported Solubility of Benzene-1,3-diol (Resorcinol) |

| Dichloromethane | Halogenated | Soluble[1] | Insoluble[2] |

| Ethyl Acetate | Ester | Soluble[1] | Data not available |

| Methanol | Alcohol | Soluble | Readily soluble[2] |

| Diethyl Ether | Ether | Data not available | Readily soluble[2] |

| Water | Aqueous | Data not available | 110 g/100 mL at 20 °C[2] |

| Chloroform | Halogenated | Data not available | Insoluble[2] |

| Carbon Disulfide | Non-polar | Data not available | Insoluble[2] |

Note: The qualitative term "soluble" indicates that the compound dissolves to a visually appreciable extent, but does not provide a specific concentration.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3] This protocol outlines the general steps for its implementation.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be precisely controlled and recorded.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

3. Visualization of the Experimental Workflow:

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

A Technical Guide to the Regioselective Iodination of 1,3-Dihydroxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective iodination of 1,3-dihydroxybenzene, commonly known as resorcinol, is a critical transformation in the synthesis of numerous pharmaceutical intermediates and other fine chemicals. The electron-rich nature of the resorcinol ring makes it highly susceptible to electrophilic substitution, but controlling the position of iodination (C2, C4, or C5) presents a significant synthetic challenge. This technical guide provides an in-depth overview of the core methodologies for achieving regioselective iodination of 1,3-dihydroxybenzene, with a focus on practical experimental protocols, quantitative data analysis, and the underlying mechanistic principles.

Introduction

1,3-Dihydroxybenzene and its iodinated derivatives are valuable building blocks in organic synthesis. The introduction of an iodine atom provides a handle for further functionalization through various cross-coupling reactions. The two hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). However, the high reactivity can often lead to a mixture of mono-, di-, and tri-iodinated products, necessitating precise control over reaction conditions to achieve the desired regioselectivity. This guide will explore the key reagents and conditions that favor the formation of 2-iodo-, 4-iodo-, and 2,4-diiodo-1,3-dihydroxybenzene.

Reaction Mechanisms and Regioselectivity

The iodination of 1,3-dihydroxybenzene proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups, being strong activating groups, donate electron density into the aromatic ring, particularly at the ortho and para positions, making them highly nucleophilic. The regioselectivity of the reaction is primarily influenced by the nature of the iodinating agent and the reaction conditions, such as solvent and pH.

Factors Influencing Regioselectivity:

-

Steric Hindrance: The C2 position, situated between the two hydroxyl groups, is sterically more hindered than the C4 and C6 positions. This steric hindrance can be exploited to direct iodination to the less hindered C4 position.

-

Electronic Effects: The hydroxyl groups exert a strong ortho, para-directing effect. The relative electron density at each activated position can be subtly influenced by the reaction medium.

-

Iodinating Species: The nature of the electrophilic iodine species (e.g., I⁺, ICl, or an iodine-oxidant complex) plays a crucial role in determining the regiochemical outcome.

Experimental Protocols and Data

Synthesis of 2-Iodo-1,3-dihydroxybenzene

The selective formation of 2-iodo-1,3-dihydroxybenzene is often achieved using molecular iodine in the presence of a mild base. The reaction conditions are critical to prevent over-iodination and isomerization.[1][2]

Experimental Protocol:

-

Reagents: 1,3-Dihydroxybenzene (resorcinol), Iodine (I₂), Sodium bicarbonate (NaHCO₃), Water, Diethyl ether, Chloroform.

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1,3-dihydroxybenzene (1.0 eq) in ice-water.[3]

-

To this solution, add iodine (1.05-1.1 eq) and sodium bicarbonate (1.1 eq) in one portion with vigorous stirring.[3]

-

Continue stirring at room temperature for 30 minutes. The precipitate formed is filtered off.[4]

-

The filtrate is extracted twice with diethyl ether.[4]

-

The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure.[4]

-

The crude product is triturated with cold chloroform to yield practically pure 2-iodo-1,3-dihydroxybenzene.[4]

-

Quantitative Data:

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Products | Reference |

| Thomsen & Torssell | I₂ / NaHCO₃ | Water | 0 - RT | 0.5 | 77 | 2-Iodo-1,3-dihydroxybenzene | [4] |

| Organic Syntheses | I₂ / NaHCO₃ | Water | 0 | 0.08 | 66 | 2-Iodo-1,3-dihydroxybenzene | [1][3] |

Synthesis of 4-Iodo-1,3-dihydroxybenzene

The synthesis of 4-iodo-1,3-dihydroxybenzene is typically accomplished using a more polarized iodine source, such as iodine monochloride (ICl), which favors substitution at the less sterically hindered C4 position.[2][4]

Experimental Protocol:

-

Reagents: 1,3-Dihydroxybenzene (resorcinol), Iodine monochloride (ICl), Dry diethyl ether, Water, Sodium sulfite (Na₂SO₃).

-

Procedure:

-

Dissolve 1,3-dihydroxybenzene (1.0 eq) in dry diethyl ether in a flask and cool to 0°C.[4]

-

Slowly add a solution of iodine monochloride (1.0 eq) in diethyl ether over approximately 30 minutes at 0°C.[4]

-

Allow the reaction mixture to stir at room temperature for 1 hour.[4]

-

Quench the reaction by adding water and a small amount of sodium sulfite to reduce any excess ICl.[4]

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.[4]

-

Combine the organic layers, dry over MgSO₄, and evaporate the solvent to obtain the crude product. Further purification can be achieved by chromatography or recrystallization.[4]

-

Quantitative Data:

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Products | Reference |

| Thomsen & Torssell | ICl | Diethyl Ether | 0 - RT | 1.5 | Not specified | 4-Iodo-1,3-dihydroxybenzene (major), di- and tri-iodoresorcinols | [4] |

Synthesis of 2,4-Diiodo-1,3-dihydroxybenzene and 2,4,6-Triiodo-1,3-dihydroxybenzene

Polyiodination can be achieved by increasing the stoichiometry of the iodinating agent and modifying the reaction conditions.

Experimental Protocol for 2,4,6-Triiodoresorcinol:

-

Reagents: 1,3-Dihydroxybenzene (resorcinol), Iodine (I₂), Sodium bicarbonate (NaHCO₃), Water, Chloroform.

-

Procedure:

-

To a suspension of resorcinol (1.0 eq) and iodine (3.0 eq) in water, add sodium bicarbonate (2.4 eq) in portions with stirring at room temperature.[4]

-

After 20 hours, the precipitate is filtered and dried.[4]

-

The product is extracted with hot chloroform, filtered, and the filtrate is evaporated to yield 2,4,6-triiodoresorcinol.[4]

-

Quantitative Data:

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Products | Reference |

| Thomsen & Torssell | I₂ / NaHCO₃ (excess) | Water | 25 | 20 | 57 | 2,4,6-Triiodoresorcinol | [4] |

Visualizations

Signaling Pathways & Logical Relationships

Caption: Regioselective iodination pathways of 1,3-dihydroxybenzene.

Experimental Workflow

Caption: General experimental workflow for the iodination of resorcinol.

Conclusion

The regioselective iodination of 1,3-dihydroxybenzene is a well-established yet nuanced area of organic synthesis. By carefully selecting the iodinating agent and controlling the reaction conditions, chemists can selectively introduce iodine at the C2 or C4 positions, or achieve polyiodination. The protocols and data presented in this guide offer a practical starting point for researchers in academia and industry. Further optimization may be required depending on the specific substrate and desired scale of the reaction. The mechanistic understanding of steric and electronic effects remains paramount for the rational design of selective iodination strategies.

References

physical and spectral data of 2-Iodo-1,3-benzenediol

An In-depth Technical Guide to the Physical and Spectral Properties of 2-Iodo-1,3-benzenediol

This technical guide provides a comprehensive overview of the physical and spectral data for 2-Iodo-1,3-benzenediol, also known as 2-iodoresorcinol. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate. This document details experimental protocols for its synthesis and presents key data in a structured format.

Compound Identification and Physical Properties

2-Iodo-1,3-benzenediol is a substituted aromatic compound with the chemical formula C₆H₅IO₂.[1][2] It is often used as an intermediate in the synthesis of more complex molecules in various fields, including pharmaceutical research.

Table 1: Physical and Chemical Properties of 2-Iodo-1,3-benzenediol

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅IO₂ | [1][2] |

| Molecular Weight | 236.01 g/mol | [1][2] |

| CAS Number | 41046-67-7 | [1][2] |

| Appearance | Cream-colored solid | [1] |

| Melting Point | 99–101 °C | [1] |

| 106.0 to 110.0 °C | ||

| 115-119 °C | [1] | |

| Boiling Point | 197.2 °C at 760 mmHg | [1] |

| Density | 2.177 g/cm³ | [1] |

| Flash Point | 73 °C | [1] |

| Synonyms | 2-iodoresorcinol, 1,3-dihydroxy-2-iodobenzene | [1][2] |

Spectral Data

The following tables summarize the key spectral data for 2-Iodo-1,3-benzenediol, which are crucial for its identification and characterization.

Table 2: ¹H NMR Spectral Data

| Solvent | Spectrometer Frequency | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| acetone-d₆ | 300 MHz | 8.83 | s | - | 2 H (OH) | [1] |

| 7.00 | t | 8.1 Hz | 1 H (Ar-H) | [1] | ||

| 6.46 | d | 8.1 Hz | 2 H (Ar-H) | [1] |

Table 3: ¹³C NMR Spectral Data

| Solvent | Spectrometer Frequency | Chemical Shift (δ) | Reference |

| acetone-d₆ | 75 MHz | 158.8 | [1] |

| 130.4 | [1] | ||

| 107.1 | [1] | ||

| 75.4 | [1] |

Table 4: Infrared (IR) Spectral Data

| Technique | Medium | Wavenumber (cm⁻¹) | Assignment | Reference |

| Thin Film | CHCl₃ | 3456, 3363 (broad) | O-H stretch | [1] |

| 1593, 1582, 1491, 1458 | C=C aromatic stretch | [1] | ||

| 1304, 1278, 1250 | C-O stretch / O-H bend | [1] | ||

| 1185, 1159, 1022, 994, 784, 704 | Fingerprint Region | [1] |

Table 5: Mass Spectrometry Data

| Technique | Ionization Mode | m/z | Relative Intensity (%) | Assignment | Reference |

| EIMS | EI | 237 | 6 | [M+H]⁺ | [1] |

| 236 | 100 | M⁺ | [1] | ||

| 218 | 23 | [M-H₂O]⁺ | [1] | ||

| 127 | 16 | I⁺ | [1] | ||

| 81 | 13 | [1] | |||

| 63 | 8 | [1] | |||

| 53 | 17 | [1] | |||

| HRMS | EI | 235.9333 (found) | - | [M]⁺ (Calculated: 235.9334 for C₆H₅IO₂) | [1] |

Experimental Protocols

Synthesis of 2-Iodo-1,3-benzenediol via Electrophilic Iodination

This protocol is adapted from a procedure published in Organic Syntheses.[1] The reaction involves the direct iodination of resorcinol in an aqueous medium.

Materials and Equipment:

-

Resorcinol (7.27 g, 66.0 mmol)

-

Iodine (17.92 g, 70.6 mmol)

-

Sodium bicarbonate (6.16 g, 73.3 mmol)

-

Distilled water (46 mL)

-

Ethyl acetate

-

10% aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Chloroform

-

250-mL round-bottomed flask

-

Large elliptical stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

A 250-mL, one-necked, round-bottomed flask is charged with distilled water (46 mL), resorcinol (7.27 g, 66.0 mmol), and iodine (17.92 g, 70.6 mmol).

-

The flask is placed in an ice-water bath and stirred vigorously.

-

Sodium bicarbonate (6.16 g, 73.3 mmol) is added slowly in portions over 5 minutes. Vigorous evolution of carbon dioxide will be observed.

-

After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature over 20 minutes, followed by an additional 10 minutes of stirring, during which it becomes a brown slurry.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed successively with 10% aqueous sodium thiosulfate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting solid residue is purified by trituration in chloroform (20 mL) at -10 °C, followed by filtration to yield the product as a cream-colored solid.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 2-Iodo-1,3-benzenediol and the underlying chemical relationship.

Caption: Experimental workflow for the synthesis of 2-Iodo-1,3-benzenediol.

Caption: Role of an intermediate in the drug development process.

References

The Synthesis of 2-Iodobenzene-1,3-diol: A Historical and Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzene-1,3-diol, also known as 2-iodoresorcinol, is a crucial intermediate in modern organic synthesis. Its significance lies primarily in its role as a precursor for the synthesis of amino acid-derived chiral hypervalent iodine(V) reagents.[1] These reagents are powerful tools in asymmetric synthesis, enabling the stereoselective formation of complex molecules, a critical aspect of pharmaceutical and agrochemical development. This technical guide delves into the history of the discovery and synthesis of this compound, providing a comprehensive overview of key experimental methodologies and quantitative data.

The synthesis of this compound is achieved through the electrophilic iodination of its parent compound, resorcinol (1,3-dihydroxybenzene). However, the preparation of this specific isomer is not straightforward. The electron-rich nature of the resorcinol ring makes it highly susceptible to iodination, but controlling the regioselectivity to favor the 2-position over the more sterically accessible 4- and 6-positions, and preventing the formation of di- and tri-iodinated products, presents a significant synthetic challenge.[2]

Historical Development and Key Synthetic Advances

While the iodination of phenols has been a subject of study for a considerable time, early procedures for the preparation of specific iodoresorcinol isomers were often confusing and lacked reproducibility. A significant advancement in the selective synthesis of this compound was reported by Thomsen and Torssell in 1991.[2] Their work highlighted the critical influence of reaction conditions on the product distribution and provided a reliable method for obtaining the desired 2-iodo isomer.

The key to their approach was the careful control of pH. By adding sodium hydrogencarbonate to an aqueous mixture of resorcinol and iodine, they were able to favor the formation of this compound.[2] This method forms the basis of the now widely accepted laboratory-scale synthesis of this compound.

Quantitative Data on the Iodination of Resorcinol

The regioselectivity of the iodination of resorcinol is highly dependent on the reaction conditions. The following table summarizes the product distribution under different methodologies, based on the findings of Thomsen and Torssell.

| Iodinating Agent/Conditions | Major Product(s) | Minor Product(s) | Reference |

| I₂ / NaHCO₃ (aq.) | This compound | 4-Iodobenzene-1,3-diol, Di- and Tri-iodoresorcinols | [2] |

| ICl in Pyridine | 4-Iodobenzene-1,3-diol | This compound, Di- and Tri-iodoresorcinols | [2] |

| ICl in ether (reflux) | 4-Iodobenzene-1,3-diol | [2] | |

| Excess I₂ (aq.), acidic | Mixture of 2- and 4-Iodobenzene-1,3-diol | [2] |

Detailed Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure in Organic Syntheses which is based on the work of Thomsen and Torssell.[3]

Synthesis of this compound

-

Materials:

-

Resorcinol (66.0 mmol)

-

Iodine (70.6 mmol)

-

Sodium bicarbonate (73.3 mmol)

-

Distilled water (46 mL)

-

Chloroform

-

-

Procedure:

-

A 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with distilled water (46 mL), resorcinol (7.27 g, 66.0 mmol), and iodine (17.92 g, 70.6 mmol).

-

The flask is placed in an ice-water bath and the mixture is stirred vigorously.

-

Sodium bicarbonate (6.16 g, 73.3 mmol) is added slowly in portions over 5 minutes at 0 °C. Vigorous gas evolution (carbon dioxide) will be observed.

-

The reaction mixture is stirred at 0 °C for 1 hour, during which time a precipitate may form.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The solid residue is triturated with cold (-10 °C) chloroform and filtered to give this compound as a cream-colored solid. A second crop can be obtained from the filtrate.

-

-

Yield:

-

Combined yields are typically in the range of 66-75%.[3]

-

Signaling Pathways and Experimental Workflows

The iodination of resorcinol can be visualized as a series of competing electrophilic aromatic substitution reactions. The following diagram illustrates the pathways to the various iodinated products.

References

Theoretical Insights into the Reactivity of 2-Iodobenzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of 2-iodobenzene-1,3-diol. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes information from related theoretical investigations on electrophilic aromatic substitution, the reactivity of iodinated compounds, and computational chemistry methodologies to offer a comprehensive overview.

Introduction to this compound

This compound, also known as 2-iodoresorcinol, is a substituted aromatic compound with the chemical formula C₆H₅IO₂. Its structure, featuring a bulky iodine atom and two activating hydroxyl groups on a benzene ring, imparts unique reactivity. It serves as a crucial intermediate in organic synthesis, notably as a precursor for the generation of amino acid-derived chiral hypervalent iodine(V) reagents, which are valuable in modern asymmetric synthesis.[1][2] Understanding the theoretical underpinnings of its reactivity is paramount for optimizing existing synthetic routes and designing novel chemical transformations.

Theoretical Framework for Reactivity Analysis

The reactivity of this compound is primarily governed by the principles of electrophilic aromatic substitution. The two hydroxyl groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. The iodine atom, while being a deactivating group through its inductive effect, can also influence the regioselectivity of subsequent reactions.

Theoretical studies on electrophilic aromatic substitution reactions often employ Density Functional Theory (DFT) to elucidate reaction mechanisms and predict reactivity. These studies typically focus on calculating key parameters that provide quantitative insights into the reaction process.

Key Computational Parameters

| Parameter | Description | Significance in Reactivity Analysis |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy indicates a faster reaction rate. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Determines whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | A negative ΔG indicates a spontaneous reaction. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. | The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). |

| Natural Bond Orbital (NBO) Analysis | A method for studying hybridization, covalency, and charge distribution in a molecule. | Provides insights into donor-acceptor interactions and the nature of chemical bonds. |

| Fukui Functions | Describe the change in electron density at a given point in a molecule when the number of electrons is changed. | Helps in predicting the most likely sites for electrophilic, nucleophilic, and radical attack. |

Electrophilic Aromatic Substitution: Formation of this compound

The synthesis of this compound typically involves the electrophilic iodination of resorcinol (benzene-1,3-diol). The hydroxyl groups strongly activate the aromatic ring, making it highly susceptible to electrophilic attack. The reaction mechanism is a classic electrophilic aromatic substitution.[3]

Caption: General mechanism of electrophilic iodination of resorcinol.

The regioselectivity of this reaction, favoring the 2-position, is a result of the combined directing effects of the two hydroxyl groups. Both are ortho, para-directing. The 4- and 6-positions are also activated, but the 2-position is sterically less hindered and electronically favored.

Subsequent Reactivity of this compound

The presence of the iodine atom opens up avenues for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in the construction of complex organic molecules.

Furthermore, this compound is a key precursor in the synthesis of hypervalent iodine reagents.[1][2] The iodine atom can be oxidized to a higher valence state, creating highly reactive species capable of various chemical transformations.

Caption: Key reactivity pathways of this compound.

Experimental Protocols for Theoretical Studies

A detailed theoretical investigation of this compound reactivity would necessitate a robust computational methodology. The following outlines a typical protocol based on established practices in computational organic chemistry.

Computational Method

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) is a common choice due to its balance of accuracy and computational cost.

-

Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is often employed for studying organic reactions.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) would be appropriate for providing a good description of the electronic structure. For the iodine atom, a basis set with effective core potentials (ECPs), such as the LANL2DZ, is typically used to account for relativistic effects.

Geometry Optimization and Frequency Calculations

-

Initial Structures: The 3D structures of reactants, transition states, intermediates, and products are built using a molecular editor.

-

Optimization: The geometries of all species are optimized to find the minimum energy structures on the potential energy surface.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to:

-

Confirm that reactants and products are true minima (zero imaginary frequencies).

-

Verify that transition states are first-order saddle points (one imaginary frequency).

-

Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Reaction Pathway Analysis

-

Transition State Search: Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structures connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactant and product minima.

Solvation Effects

To model reactions in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is often applied to the gas-phase optimized geometries.

Caption: A typical workflow for a theoretical study of reaction reactivity.

Conclusion

While a dedicated body of theoretical literature on the reactivity of this compound is yet to be established, the principles derived from computational studies on related systems provide a strong framework for understanding its chemical behavior. Its synthesis via electrophilic aromatic substitution is well-understood qualitatively, and its utility as a versatile synthetic intermediate is evident. Future computational investigations, following the protocols outlined in this guide, will be invaluable in providing quantitative data to further refine our understanding and expand the applications of this important molecule in chemical synthesis and drug development.

References

Unlocking Potential: A Technical Guide to Research Areas for 2-Iodobenzene-1,3-diol

For Immediate Release

Shanghai, China – December 27, 2025 – 2-Iodobenzene-1,3-diol, a versatile aromatic organic compound, is poised to be a key building block in the advancement of asymmetric synthesis and the development of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of promising research avenues for this molecule, complete with experimental protocols, quantitative data, and visual workflows to stimulate further investigation and application.

Core Properties and Synthesis

This compound, also known as 2-iodoresorcinol, is a substituted aromatic compound with the chemical formula C₆H₅IO₂.[1][2] Its structure, featuring a resorcinol core with an iodine atom positioned between the two hydroxyl groups, imparts unique reactivity that makes it a valuable synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41046-67-7 | [1][2] |

| Molecular Formula | C₆H₅IO₂ | [1][2] |

| Molecular Weight | 236.01 g/mol | [1][2] |

| Appearance | White to light yellow or light red powder/crystal | |

| Melting Point | 115-119 °C | [1] |

| Boiling Point | 197.2 °C at 760 mmHg | [1] |

| Density | 2.177 g/cm³ | [1] |

The synthesis of this compound is typically achieved through the regioselective iodination of resorcinol. Careful control of reaction conditions is crucial to favor the formation of the 2-iodo isomer over other potential products.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from resorcinol using iodine and sodium bicarbonate.

Materials:

-

Resorcinol (33.0 g, 300 mmol)

-

Iodine (81.5 g, 321 mmol)

-

Sodium bicarbonate (27.9 g, 333 mmol)

-

Water (225 mL)

-

Ethyl ether

-

Chloroform

-

Sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve resorcinol and iodine in water.

-

Add sodium bicarbonate to the solution.

-

Cool the reaction mixture to 0°C and stir.

-

Allow the solution to gradually warm to room temperature over the course of 1 hour.

-

Extract the product with ethyl ether.

-

Combine the organic layers and dry over sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain a white solid.

-

Grind the solid in chloroform (100 mL) cooled to -10°C.

-

After 30 minutes, filter the precipitate and wash with cold chloroform to yield the desired product.

Expected Yield: 49.0 g (69%)

Characterization:

-

¹H NMR (DMSO-d₆): δ 6.33 (d, 2H), 6.93 (t, 1H), 10.03 (s, 2H)

-

EI-MS: m/z 236 (M⁺)

Potential Research Area 1: Asymmetric Catalysis via Chiral Hypervalent Iodine(V) Reagents

A primary and highly promising application of this compound is its use as a precursor for the synthesis of chiral hypervalent iodine(V) reagents.[1][3][4] These reagents are powerful tools in modern asymmetric synthesis, enabling the stereoselective formation of complex molecules, which is of paramount importance in the pharmaceutical industry. The diol functionality of this compound provides a scaffold for the attachment of chiral auxiliaries, such as amino acid derivatives, to create a chiral environment around the iodine center.

Conceptual Workflow for Synthesis and Application of a Chiral Hypervalent Iodine(V) Reagent

Caption: Workflow for the synthesis and application of a chiral hypervalent iodine(V) reagent.

Detailed Experimental Protocol: Synthesis of a Lactone-Based Chiral Hypervalent Iodine(III) Reagent Precursor

This protocol outlines a general procedure for the coupling of this compound with a chiral lactate derivative, a key step in forming the precursor to a hypervalent iodine catalyst.

Materials:

-

2-Iodo-3-aminophenol (synthesized from 2-amino-3-nitrophenol)

-

(S)-Ethyl lactate

-

Appropriate solvent (e.g., Toluene)

-

Acid or base catalyst as required

Procedure:

-

Synthesize 2-iodo-3-aminophenol from commercially available 2-amino-3-nitrophenol via diazotization followed by nitro group reduction, according to literature procedures.[5]

-

In a round-bottom flask, dissolve 2-iodo-3-aminophenol and (S)-ethyl lactate in the chosen solvent under an inert atmosphere.

-

Add the catalyst and heat the reaction mixture to reflux for the required time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the chiral iodoaniline-lactate based catalyst precursor.

Further Research: The synthesized chiral iodoarene can then be oxidized (e.g., with m-CPBA) in situ to the active hypervalent iodine(III) or (V) species and used in catalytic amounts for various enantioselective transformations, such as the α-functionalization of ketones.

Table 2: Representative Enantioselective α-Oxysulfonylation of Ketones using a Chiral Iodoaniline-Lactate Based Catalyst

| Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Propiophenone | up to 99 | up to 83 |

| Other substituted propiophenones | 70-98 | 65-82 |

(Data derived from studies on similar iodoaniline-based catalysts)[5]

Potential Research Area 2: Advanced Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to oxidative addition to palladium(0), making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] This opens up avenues for the synthesis of complex biaryl and other coupled structures, which are common motifs in pharmaceuticals and advanced materials. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be explored.

Conceptual Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Iodide with an Arylboronic Acid

This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl iodide, adaptable for this compound, with an arylboronic acid.

Materials:

-

Aryl iodide (e.g., this compound, 1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 2 mmol)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a Schlenk flask, add the aryl iodide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 3: Representative Yields for Suzuki-Miyaura Coupling of Iodobenzene with Various Arylboronic Acids

| Arylboronic Acid | Coupled Product Yield (%) |

| Phenylboronic acid | >95 |

| 4-Methylphenylboronic acid | >95 |

| 4-Methoxyphenylboronic acid | >95 |

(Data from representative Suzuki-Miyaura reactions with iodobenzene)[6][7]

Potential Research Area 3: Development of Novel Enzyme Inhibitors

The resorcinol scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzene-1,3-diol have shown inhibitory activity against a range of enzymes, suggesting that novel derivatives of this compound could be promising leads in drug discovery.

Target 1: Tyrosinase Inhibition for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation and for use in skin-lightening cosmetic products. Resorcinol derivatives are known to be potent tyrosinase inhibitors. The introduction of an iodine atom and further functionalization at this position could lead to novel inhibitors with enhanced potency and selectivity.

Caption: Simplified pathway of melanogenesis showing the points of action for tyrosinase and its inhibitors.[8][9]

Target 2: COX/5-LOX Dual Inhibition for Anti-Inflammatory Agents

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Dual inhibitors of COX and 5-LOX are sought after as potentially safer anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. The resorcinol scaffold has been identified in dual COX/5-LOX inhibitors, presenting an opportunity for developing novel anti-inflammatory agents based on this compound.

Caption: The arachidonic acid cascade showing the inhibitory action of dual COX/5-LOX inhibitors.[3][10][11][12][13]

Table 4: IC₅₀ Values of Selected Resorcinol Derivatives against COX and 5-LOX Enzymes

| Compound | Target Enzyme | IC₅₀ (µM) |

| 2-methoxy-6-undecyl-1,4-benzoquinone | COX-1 | 1.07 |

| COX-2 | 0.57 | |

| 5-LOX | 0.34 | |

| 2-methoxy-6-undecyl-1,4-hydroquinone | COX-1 | 1.07 |

| COX-2 | 0.55 | |

| 5-LOX | 0.28 |

(Data for structurally related resorcinol derivatives)

Conclusion and Future Outlook

This compound represents a molecule with significant untapped potential. Its utility as a precursor to sophisticated chiral catalysts and as a versatile building block for complex molecular architectures positions it at the forefront of innovative chemical synthesis. Furthermore, the inherent biological relevance of the resorcinol scaffold suggests that derivatives of this compound could be a fruitful starting point for the discovery of novel therapeutic agents. This guide serves as a foundational resource to encourage further exploration into these exciting research areas, with the ultimate goal of translating the unique chemical properties of this compound into practical applications in catalysis, materials science, and medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding Tyrosinase Inhibitors [614beauty.com]

- 10. researchgate.net [researchgate.net]

- 11. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 12. researchgate.net [researchgate.net]

- 13. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Iodobenzene-1,3-diol for the Synthesis of Biaryl Diols

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide.[4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Iodobenzene-1,3-diol (also known as 2-iodoresorcinol) with various arylboronic acids. The resulting 2-arylbenzene-1,3-diol products are valuable scaffolds in medicinal chemistry and materials science, serving as precursors to complex molecules, including ligands for catalysis and biologically active compounds. The presence of the two hydroxyl groups on the resorcinol ring offers sites for further functionalization.

Reaction Principle

The core of the reaction is a catalytic cycle involving a palladium complex.[1][2] The cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) catalyst. This is followed by transmetalation with the arylboronic acid, which is activated by a base. The final step is reductive elimination, which forms the new biaryl C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials and Equipment

-

Substrates: this compound, Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄).

-

Solvents: Anhydrous 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), and water.[4]

-

Equipment: Schlenk flask or round-bottom flask with a reflux condenser, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, and column chromatography setup.

Detailed Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[6]

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/Water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is fully consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-arylbenzene-1,3-diol product.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. The table below summarizes typical conditions and expected yields for the coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 88-96 |

| 3 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (4%) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 16 | 75-85 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3%) | K₃PO₄ (3.0) | DMF/H₂O (4:1) | 85 | 10 | 80-90 |

Note: Yields are indicative and may vary based on experimental setup and purity of reagents.

Visualizations

General Reaction Scheme

The following diagram illustrates the general transformation described in this protocol.

References

Application Notes and Protocols for the Heck Reaction with 2-Iodobenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for performing the Heck reaction using 2-iodobenzene-1,3-diol as a substrate. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors.[1] This methodology is particularly relevant for the synthesis of stilbene derivatives, many of which exhibit significant biological activity. While specific literature on the Heck reaction with this compound is not abundant, the conditions outlined below are based on established protocols for structurally similar iodophenol derivatives and are expected to provide a solid starting point for optimization.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[1] The reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool in medicinal chemistry and materials science.[2][3] The general transformation is depicted below:

Scheme 1: General Heck Reaction

Caption: The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.

For the specific case of this compound, the reaction with an alkene (e.g., styrene) would yield a dihydroxylated stilbene derivative, a scaffold present in many biologically active compounds like resveratrol.

Experimental Conditions

The success of a Heck reaction is highly dependent on the interplay of several key parameters: the palladium catalyst, the base, the solvent, and the reaction temperature. The following table summarizes typical conditions and ranges gleaned from analogous reactions with substituted iodobenzenes and styrenes.

Table 1: Summary of Typical Heck Reaction Conditions

| Parameter | Component / Condition | Typical Range / Examples | Notes |

| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-10 mol% | Pd(OAc)₂ is a common and robust precatalyst. The active Pd(0) species is formed in situ. |

| Ligand (optional) | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | 1-4 equivalents relative to Pd | Phosphine ligands can stabilize the catalyst and influence reactivity and selectivity. Phosphine-free conditions are also possible. |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Sodium acetate (NaOAc), Potassium carbonate (K₂CO₃) | 1.5-3.0 equivalents | The base is crucial for neutralizing the hydrogen halide formed during the catalytic cycle. |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP), Dioxane | - | Polar aprotic solvents are generally preferred. |

| Alkene | Styrene, acrylates, acrylamides | 1.0-1.5 equivalents | Electron-poor alkenes often react more readily. |

| Temperature | 80 - 140 °C | - | Higher temperatures are often required for less reactive substrates. |

| Reaction Time | 2 - 24 hours | - | Reaction progress should be monitored by TLC or GC/LC-MS. |

Detailed Experimental Protocol

This protocol provides a representative method for the Heck reaction of this compound with styrene. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

-

Addition of Catalyst and Solvent: Add palladium(II) acetate (0.05 mmol, 5 mol%). Evacuate and backfill the flask with an inert gas three times. Add anhydrous DMF (5 mL) via syringe.

-

Addition of Alkene and Base: Add styrene (1.2 mmol, 1.2 eq.) followed by triethylamine (2.5 mmol, 2.5 eq.) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired dihydroxystilbene.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Heck reaction.

Caption: Experimental workflow for the Heck reaction.

Disclaimer: This protocol is a representative example and may require optimization for specific substrates and scales. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Iodobenzene-1,3-diol with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[2][3][4] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4]

2-Iodobenzene-1,3-diol, also known as 2-iodoresorcinol, is a valuable building block in medicinal chemistry. The presence of two hydroxyl groups provides sites for further functionalization, and the iodo-substituent allows for the introduction of diverse molecular fragments via cross-coupling reactions. The Sonogashira coupling of this compound with various terminal alkynes provides access to a library of 2-alkynyl-1,3-dihydroxybenzene derivatives. These structures are of significant interest in drug discovery, as the resulting diarylalkyne and related motifs are found in numerous biologically active compounds.

This document provides detailed application notes and protocols for the Sonogashira cross-coupling of this compound with a range of terminal alkynes, along with representative data and visualizations to guide researchers in applying this methodology.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (this compound) to form a Pd(II) complex.[1]

-

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial for the activation of the alkyne.[5]

-

Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex.[1]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (2-alkynyl-1,3-dihydroxybenzene) and regenerate the active Pd(0) catalyst.[1]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[6]

Experimental Protocols

Below are two detailed protocols for the Sonogashira cross-coupling of this compound with terminal alkynes: a standard palladium/copper co-catalyzed protocol and a copper-free alternative.

Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general procedure adaptable for a wide range of terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and copper(I) iodide (0.02-0.10 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

-